molecular formula C16H24O3 B14036746 4-Isopropoxy-3,5-diisopropylbenzoic acid

4-Isopropoxy-3,5-diisopropylbenzoic acid

Cat. No.: B14036746
M. Wt: 264.36 g/mol
InChI Key: DUKKPTUBNBVVTF-UHFFFAOYSA-N
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Description

4-Isopropoxy-3,5-diisopropylbenzoic acid is an organic compound with the molecular formula C16H24O3. It is known for its unique structure, which includes an isopropoxy group and two isopropyl groups attached to a benzoic acid core. This compound is often used as a reference standard in pharmaceutical research and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropoxy-3,5-diisopropylbenzoic acid typically involves the Friedel-Crafts alkylation reaction. One common method includes the reaction of methyl 3,5-dimethoxybenzoate with isopropanol and chlorosulfonic acid in the presence of a sulfuric acid solution. The reaction proceeds through the formation of 3,5-dimethoxybenzoic acid, which is then alkylated to produce the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Isopropoxy-3,5-diisopropylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, alcohol derivatives, and substituted benzoic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Isopropoxy-3,5-diisopropylbenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isopropoxy-3,5-diisopropylbenzoic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting metabolic pathways. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific isopropoxy substitution, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications, particularly in the development of pharmaceuticals and advanced materials .

Properties

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

3,5-di(propan-2-yl)-4-propan-2-yloxybenzoic acid

InChI

InChI=1S/C16H24O3/c1-9(2)13-7-12(16(17)18)8-14(10(3)4)15(13)19-11(5)6/h7-11H,1-6H3,(H,17,18)

InChI Key

DUKKPTUBNBVVTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1OC(C)C)C(C)C)C(=O)O

Origin of Product

United States

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